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Compound of Interest

Compound Name: 2-Propanol-d8

Cat. No.: B1362042 Get Quote

Technical Support Center: 2-Propanol-d8
Shimming Strategies
This guide provides troubleshooting advice and frequently asked questions for shimming 2-
Propanol-d8 samples in high-field NMR spectrometers. It is intended for researchers,

scientists, and professionals in drug development who encounter challenges in achieving high-

resolution spectra with this solvent.

Frequently Asked Questions (FAQs)
Q1: Why can shimming 2-Propanol-d8 be challenging compared to other common NMR

solvents?

A1: Shimming difficulties with 2-Propanol-d8 can arise from several factors. Its viscosity is

higher than solvents like chloroform-d or acetone-d6, which can lead to broader natural

linewidths.[1] Additionally, poor sample preparation, such as the presence of particulate matter

or paramagnetic impurities, can interfere with magnetic field homogeneity and complicate the

shimming process.[2] Finally, temperature fluctuations can affect the solvent's viscosity and

require re-shimming.[1]

Q2: What are the key considerations for preparing a high-quality NMR sample in 2-Propanol-
d8?
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A2: Meticulous sample preparation is crucial for successful shimming.[2]

Purity: Ensure your analyte is fully dissolved and the solution is free of any solid particles,

which can be achieved by filtering the sample into the NMR tube.[3] Suspended particles

distort the magnetic field, leading to broad lines that cannot be corrected by shimming.[3]

Concentration: Optimize the sample concentration to achieve a good signal-to-noise ratio

without causing excessive viscosity or exchange effects.[4] For ¹H NMR, a concentration of

1-5 mg in 0.6-0.7 mL of solvent is typical.[2]

Volume: Use a consistent sample volume (typically 0.6 mL or a 5 cm column height in a 5mm

tube) to minimize the extent of re-shimming required between samples.[5][6]

Tube Quality: Use high-quality NMR tubes (e.g., from Wilmad or Norell) that are clean, dry,

and free from scratches or cracks.[3] Lower quality tubes can take longer to shim and may

not achieve the same level of resolution.[3]

Q3: What are the physical and NMR properties of 2-Propanol-d8?

A3: Understanding the solvent's properties is essential for setting up the experiment correctly.

Property Value

Linear Formula CD₃CD(OD)CD₃

Molecular Weight 68.14

Boiling Point 82 °C

Melting Point -89.5 °C

Density 0.890 g/mL at 25 °C

Isotopic Purity Typically ≥99.5 atom % D[7]

¹H Residual Peaks (ppm) ~3.89 (septet, CD), ~1.10 (singlet, CD₃)[8]

¹³C Resonances (ppm) ~62.9 (septet)[8]
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Q4: What is a reasonable linewidth to expect for a well-shimmed sample in a high-field

spectrometer?

A4: The achievable linewidth is a key indicator of shim quality. For a standard test sample (e.g.,

chloroform in acetone-d6) on a well-maintained high-field spectrometer, specific resolution

standards are expected. While 2-Propanol-d8's viscosity may result in slightly broader lines,

these values serve as a good benchmark.

Spectrometer Field
Linewidth at 50%
Height

Linewidth at 0.55%
Height

Linewidth at 0.11%
Height

500 MHz ≤ 0.5 Hz ≤ 6 Hz ≤ 12 Hz

600 MHz ≤ 0.6 Hz ≤ 7 Hz ≤ 14 Hz

800 MHz ≤ 0.8 Hz ≤ 9 Hz ≤ 18 Hz

(Note: These are

typical manufacturer

specifications for a

standard

chloroform/acetone-d6

sample and may vary.

Your results will

depend on sample

quality, concentration,

and probe condition.)

Troubleshooting Guide
Q5: My automated shimming routine (e.g., topshim, gradshim) fails or gives poor results. What

should I do?

A5: Automated shimming, particularly gradient shimming, is a powerful tool but can fail if the

initial conditions are poor.[9]

Check the Lock: Ensure the sample is properly locked. A stable lock is crucial for most

shimming routines. If the lock signal is unstable or absent, try manually adjusting the field
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(Z0), lock power, and phase.[10] Be aware that some solvents have long relaxation times

and require lower lock power to avoid saturation.[11]

Load a Standard Shim File: Before starting, load a reliable, standard shim file for your probe

using a command like rsh (read shims).[10] This provides a good starting point.

Verify Sample Position: Incorrect sample positioning is a common cause of shimming failure.

[5] Always use the provided depth gauge to ensure the sample is centered correctly within

the RF coil.[4]

Manual Adjustment: If automation fails, perform a manual adjustment of the lower-order Z

shims (Z1, Z2) to improve the lock level before re-running the automated routine.

Q6: My spectral peaks are broad and symmetrical, even after shimming. What is the cause?

A6: Symmetrically broadened lines typically indicate a problem with odd-order Z shims (Z1, Z3,

Z5).[12][13]

Z1 and Z2: These are the most sensitive shims and are affected by sample properties.[1]

Always optimize them first.

Higher-Order Z shims: If the base of the peak is broad, higher-order shims like Z3 and Z5

may need adjustment.[13]

Concentration Effects: Very high sample concentrations can cause line broadening due to

increased viscosity or radiation damping, which cannot be fixed by shimming.[1][12]

Consider diluting your sample.

Paramagnetic Impurities: Traces of paramagnetic materials will cause severe line

broadening.[1][2] Ensure glassware is clean and reagents are pure.

Q7: My peaks are asymmetric or "tailing." How can I fix this?

A7: Asymmetric peak shapes, or "tailing," are characteristic of misadjusted even-order Z shims

(Z2, Z4).[13] The direction of the tailing can indicate which way the shim needs to be adjusted.

[13] Iteratively adjust the even-order shims (e.g., Z2, then Z4) and re-optimize the lower-order

odd shims (Z1, Z3) after each adjustment.[14]
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Q8: I see large spinning sidebands in my spectrum. What do they indicate?

A8: Prominent spinning sidebands are a clear sign of poor homogeneity in the transverse (X, Y)

plane. They are caused by misadjusted non-spinning shims (X, Y, XY, XZ, YZ, etc.). To correct

this, you may need to turn off sample spinning and manually adjust the first-order (X, Y) and

second-order (XZ, YZ) shims.[11] After adjusting the non-spinning shims, re-optimize the on-

axis Z shims.

Caption: Troubleshooting flowchart for common NMR shimming issues.

Experimental Protocols
Protocol 1: Standard Gradient Shimming Procedure

Gradient shimming uses pulsed field gradients to map the magnetic field inhomogeneity along

the Z-axis and automatically calculate corrections for the Z-shims.[9] This is the most efficient

method on modern spectrometers.

Methodology:

Sample Insertion: Insert the carefully prepared 2-Propanol-d8 sample, ensuring it is

positioned correctly using the depth gauge.

Initial Setup: Load a standard, reliable shim set for the probe in use. Select the correct

solvent (for 2-Propanol-d8) in the software, which sets the appropriate lock frequency,

power, and gain.

Establish Lock: Turn on the lock. If it does not engage automatically, manually adjust the field

(frequency), lock power, and phase until a stable lock signal is achieved.[10]

Tune and Match Probe: For optimal sensitivity and performance, tune and match the probe

for the ¹H channel (or other nucleus of interest).

Execute Gradient Shimming:

Initiate the automated gradient shimming command (e.g., topshim on Bruker, gradshim on

Varian/Agilent).[11]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://lsa.umich.edu/content/dam/chem-assets/chem-docs/shim-lock.pdf
https://nmr.chem.ucsb.edu/education/part8.html
https://www.benchchem.com/product/b1362042?utm_src=pdf-body
https://www.benchchem.com/product/b1362042?utm_src=pdf-body
https://www.uwyo.edu/chemistry/instrumentation/NMR/NMR-Useful-Tips.html
https://lsa.umich.edu/content/dam/chem-assets/chem-docs/shim-lock.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The spectrometer will use the strong solvent signal (either the residual ¹H signal or the ²H

lock signal) to map the field profile and apply corrections to the Z-shims (typically Z1-Z6).

[11][15]

Manual Refinement (if necessary):

After the automated routine finishes, acquire a quick 1D ¹H spectrum.

Inspect a sharp singlet peak for symmetry and width.

If spinning sidebands are present, turn off sample spinning and manually optimize the X,

Y, XZ, and YZ shims by monitoring the lock level or FID shape.

Re-run the gradient shimming routine a second time to refine the Z-shims after adjusting

the off-axis shims.[11]

Final Check: Acquire the final spectrum. The resolution should now be optimized.

Caption: General workflow for high-resolution NMR shimming.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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